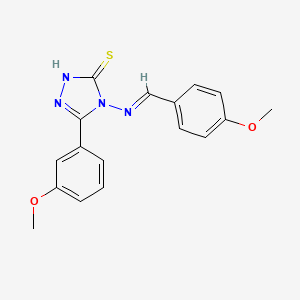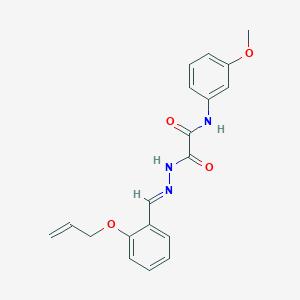![molecular formula C23H21N5O2S B12018614 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12018614.png)
2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-アミノ-5-(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(4-フェノキシフェニル)アセトアミドは、分子式C22H20N6O3S2を持つ複雑な有機化合物です。この化合物は、医薬品化学や材料科学など様々な分野で多様な生物活性と応用が知られているトリアゾールファミリーに属します。
準備方法
合成経路と反応条件
2-{[4-アミノ-5-(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(4-フェノキシフェニル)アセトアミドの合成は、一般的に複数のステップを伴います。一般的な方法の1つは、トリアゾール環の調製から始まり、続いてスルファニル基とアセトアミド部分の導入を行います。反応条件は、高い収率と純度を確保するために、特定の触媒と溶媒を使用する必要があることがよくあります。
工業的生産方法
この化合物の工業的生産は、効率を最大化し、コストを最小限に抑えるために最適化された反応条件を用いた大規模合成を含む場合があります。連続フロー合成や自動反応器などの技術は、品質の一貫性とスケーラビリティを実現するために使用できます。
化学反応の分析
反応の種類
この化合物は、以下を含む様々な化学反応を受けることができます。
酸化: スルファニル基は、スルホキシドまたはスルホンを形成するように酸化することができます。
還元: ニトロ基は、アミノ基に還元することができます。
置換: フェニル基は、求電子置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化リチウムアルミニウムまたは触媒の存在下での水素ガスなどの還元剤を使用することができます。
置換: ハロゲンやニトロ化剤などの試薬は、酸性または塩基性条件下で使用することができます。
生成される主な生成物
酸化: スルホキシドとスルホン。
還元: アミノ誘導体。
置換: ハロゲン化またはニトロ化されたフェニル誘導体。
科学研究への応用
2-{[4-アミノ-5-(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(4-フェノキシフェニル)アセトアミドは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について調査されています。
医学: 抗菌、抗真菌、抗がん特性について探求されています。
産業: ポリマーやコーティングなど、特定の特性を持つ新素材の開発に利用されています。
科学的研究の応用
2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
この化合物の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。トリアゾール環は、酵素の活性部位と水素結合などの相互作用を形成し、その活性を阻害または調節することができます。スルファニル基とフェノキシ基は、化合物の結合親和性と特異性を高めることができます。
類似化合物との比較
類似化合物
- 2-{[4-アミノ-5-(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(4-スルファモイルフェニル)アセトアミド
- 2-{[4-アミノ-5-(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(4-フルオロフェニル)アセトアミド
独自性
類似化合物と比較して、2-{[4-アミノ-5-(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(4-フェノキシフェニル)アセトアミドは、フェノキシ基の存在により独特の特性を示します。これは、生物活性を高め、結合親和性を高めることができます。これは、様々な分野における更なる研究開発のための貴重な化合物です。
特性
分子式 |
C23H21N5O2S |
|---|---|
分子量 |
431.5 g/mol |
IUPAC名 |
2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C23H21N5O2S/c1-16-7-9-17(10-8-16)22-26-27-23(28(22)24)31-15-21(29)25-18-11-13-20(14-12-18)30-19-5-3-2-4-6-19/h2-14H,15,24H2,1H3,(H,25,29) |
InChIキー |
GHRUJDSCMDLEOC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-imino-2-oxo-N,7-bis(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12018532.png)


![2-[(E)-({3-[4-(dimethylamino)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}imino)methyl]-6-methoxyphenol](/img/structure/B12018543.png)

![N-[(E)-anthracen-9-ylmethylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B12018556.png)

![[1-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate](/img/structure/B12018570.png)

![1-[2-(dimethylamino)ethyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12018585.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12018587.png)



